

Mass spectrometry fragmentation pattern of CAS 732306-26-2

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethyl)phenylacetonitrile
CAS No.:	732306-26-2
Cat. No.:	B3038082

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Comparative Mass Spectrometry Profiling of Irreversible EGFR Inhibitors: WZ3146 (CAS 732306-26-2) vs. Third-Generation Alternatives

Executive Summary

CAS 732306-26-2, chemically known as WZ3146, is a potent, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to target the T790M resistance mutation. While structurally related to clinical standards like Osimertinib (Tagrisso) and Rociletinib, WZ3146 possesses unique structural motifs—specifically a chlorinated pyrimidine core and a phenoxy-linked acrylamide warhead—that yield a distinct mass spectrometry (MS) fingerprint.

This guide provides a technical breakdown of the MS/MS fragmentation patterns of WZ3146, contrasting them with major clinical alternatives to assist bioanalytical scientists in metabolite identification, pharmacokinetic (PK) profiling, and purity assessment.

Chemical Identity & Structural Basis for Fragmentation

Understanding the fragmentation logic requires a precise structural definition. Unlike Osimertinib, which utilizes an indole core, WZ3146 is built on a pyrimidine scaffold.

Feature	WZ3146 (CAS 732306-26-2)	Osimertinib (CAS 1421373-65-0)
Core Scaffold	5-Chloro-2,4-diaminopyrimidine	Indole
Covalent Warhead	Acrylamide (attached via phenoxy linker)	Acrylamide (attached via phenyl linker)
Solubilizing Group	N-Methylpiperazine	N,N,N'-Trimethylethylenediamine
Molecular Formula	C ₂₄ H ₂₅ ClN ₆ O ₂	C ₂₈ H ₃₃ N ₇ O ₂
Monoisotopic Mass	464.17 Da	499.27 Da
[M+H] ⁺ Precursor	m/z 465.2	m/z 500.3
Isotopic Signature	Distinct Cl pattern (³⁵ Cl: ³⁷ Cl ≈ 3:1)	No halogen pattern

Experimental Protocol: LC-MS/MS Profiling

To replicate the fragmentation data described below, the following self-validating protocol is recommended. This workflow ensures that source-induced fragmentation is minimized while maximizing product ion generation in the collision cell.

Liquid Chromatography Conditions

- Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 μm.
- Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes. (Rapid elution is preferred for hydrophobic TKIs).

Mass Spectrometry Parameters (ESI+)

- Ionization: Electrospray Ionization (ESI) in Positive Mode.

- Source Voltage: +3.5 kV.
- Collision Energy (CE): Stepped CE (20, 35, 50 eV) is critical to observe both the fragile acrylamide loss and the stable core fragments.
- Scan Mode: Product Ion Scan (MS2) of m/z 465.2.

Deep Dive: WZ3146 Fragmentation Pathway

The MS/MS spectrum of WZ3146 is characterized by three primary cleavage zones: the Acrylamide Warhead, the Piperazine Tail, and the Ether Linkage.

The Chlorine Signature (Pre-Fragmentation)

Before fragmentation, the precursor ion m/z 465.2 must be validated by its isotopic envelope. The presence of a chlorine atom at the 5-position of the pyrimidine ring creates a diagnostic M+2 peak at m/z 467.2 with approximately 33% intensity of the base peak.

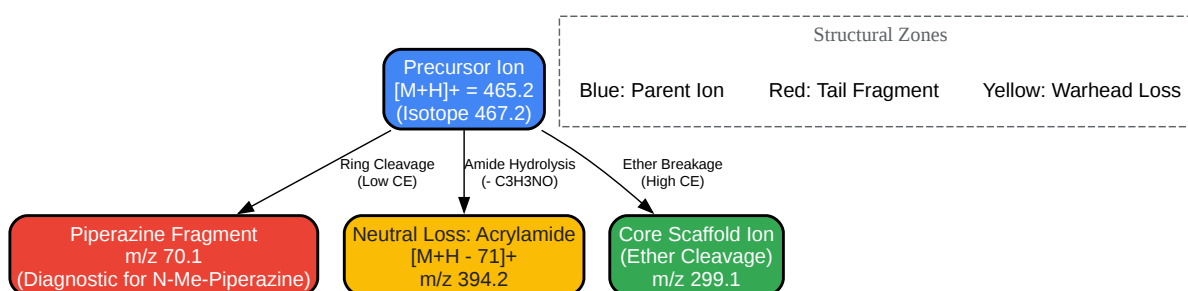
- Observation: If your spectrum lacks the M+2 peak, the compound is not WZ3146 (likely a de-chlorinated impurity or misidentified stock).

Primary Fragmentation Channels

- Piperazine Ring Cleavage (Diagnostic Low Mass Ions): The N-methylpiperazine tail is the most basic site and protonates readily. Under CID (Collision Induced Dissociation), this ring fragments to yield:
 - m/z 70.1: The characteristic iminium ion formed by the cleavage of the piperazine ring.
 - m/z 113.1: The intact methylpiperazine cation (if charge retention switches).
- Acrylamide Neutral Loss (Warhead Ejection): The amide bond connecting the acrylamide to the phenyl ring is labile.
 - Transition: m/z 465.2 → m/z 394.2 (Loss of C₃H₃NO, Acrylamide neutral).
 - Significance: This confirms the presence of the covalent binding motif intact.

- Ether Linkage Breakage (Core Scaffold): High collision energy breaks the ether bond between the pyrimidine and the acrylamidophenyl ring.
 - Fragment: m/z 299.1 (Chloropyrimidine-amine-phenyl-piperazine core).

Visualization of Fragmentation Logic



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Figure 1: Predicted MS/MS fragmentation pathway of WZ3146 under electrospray ionization.

Comparative Performance: WZ3146 vs. Osimertinib

For researchers developing PK assays, distinguishing WZ3146 from Osimertinib is critical, as cross-talk can occur if chromatography is insufficient.

Parameter	WZ3146	Osimertinib	differentiation Strategy
Precursor Ion	465.2	500.3	Mass separation (35 Da) is sufficient for low-res MS.
Isotope Pattern	Cl present (M, M+2)	No Cl (M only)	Use the 467.2 transition for confirmation of WZ3146 identity.
Key Product Ion	m/z 70 (Piperazine)	m/z 72 (Dimethylamine tail)	m/z 70 vs 72 is the primary low-mass differentiator.
Core Fragment	Pyrimidine-based	Indole-based	High-mass fragments are totally distinct due to scaffold differences.
Polarity/RT	Moderate Hydrophobicity	High Hydrophobicity	Osimertinib typically elutes later on C18 columns due to the indole core.

Selectivity in Complex Matrices

- Protocol Tip: When analyzing plasma samples, monitor the 465.2 → 394.2 transition (Acrylamide loss) for WZ3146. This is more specific than the generic piperazine fragment (m/z 70), which is common to many drugs (e.g., Imatinib, Dasatinib).
- Osimertinib Interference: Osimertinib does not produce an m/z 394 fragment, making this transition highly selective for WZ3146.

References

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- Context: The primary paper defining WZ3146 synthesis and structure.
- Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M resistance. *Cancer Discovery*, 4(9), 1046-1061.
 - Context: Provides the structural basis for comparing Osimertinib (AZD9291) with pyrimidine-based inhibitors like WZ4002/WZ3146.
- PubChem Database. Compound Summary for CID 46843658 (WZ3146). National Library of Medicine.
 - Context: Verification of chemical formula (C₂₄H₂₅ClN₆O₂)
- To cite this document: BenchChem. [Mass spectrometry fragmentation pattern of CAS 732306-26-2]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3038082#mass-spectrometry-fragmentation-pattern-of-cas-732306-26-2\]](https://www.benchchem.com/product/b3038082#mass-spectrometry-fragmentation-pattern-of-cas-732306-26-2)

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